
4-Ethoxy-N-(2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-N-(2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoethyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes ethoxy groups and a hydrazino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-N-(2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves multiple steps. One common synthetic route includes the condensation of 2-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-ethoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like pyridine or triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-N-(2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
4-Ethoxy-N-(2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethoxy-N-(2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydrazino linkage and ethoxy groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-acetyl-4-ethoxy-2-nitroaniline
- 2-ethoxy-N-hydroxy-benzamidine
- N-methylbenzamide
Uniqueness
4-Ethoxy-N-(2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to its specific combination of functional groups and structural features. The presence of both ethoxy groups and a hydrazino linkage distinguishes it from other benzamide derivatives, providing it with unique chemical and biological properties.
Properties
CAS No. |
769142-61-2 |
|---|---|
Molecular Formula |
C20H23N3O4 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
4-ethoxy-N-[2-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C20H23N3O4/c1-3-26-17-11-9-15(10-12-17)20(25)21-14-19(24)23-22-13-16-7-5-6-8-18(16)27-4-2/h5-13H,3-4,14H2,1-2H3,(H,21,25)(H,23,24)/b22-13+ |
InChI Key |
XIDCNXPWRWLKAJ-LPYMAVHISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


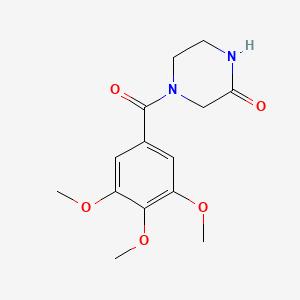




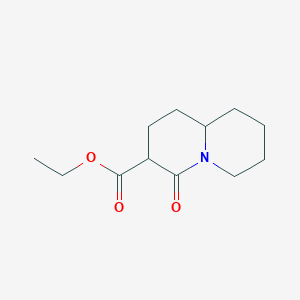
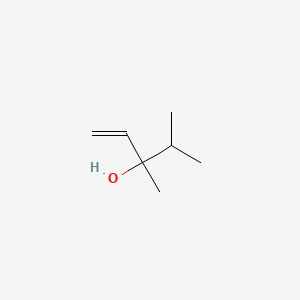
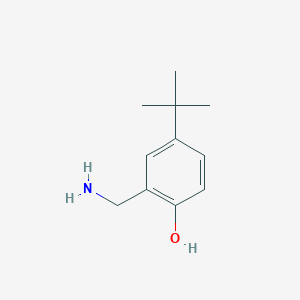

![4-{[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12005508.png)
![(5E)-5-(3,4-diethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12005514.png)

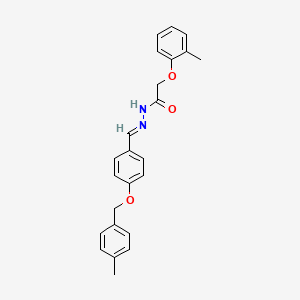
![2-phenyltetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B12005524.png)
